Femtomolar A2A Binding Affinity Outperforms Reference Antagonist ZM241385 by >400‑Fold Across Three Cancer Cell Lines
In competition binding experiments using [3H]-ZM241385 on membranes from human A375 melanoma, human A549 lung carcinoma, and rat MRMT1 breast carcinoma cells, TP455 exhibited Ki values of 0.0058 nM, 0.0053 nM, and 0.0061 nM, respectively. By contrast, the reference antagonist ZM241385 showed Ki values of 2.23 nM, 2.33 nM, and 2.47 nM in the same assays [1]. This represents an approximate 384‑fold greater affinity for TP455 relative to ZM241385.
| Evidence Dimension | A2A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | TP455 Ki = 0.0058 nM (A375), 0.0053 nM (A549), 0.0061 nM (MRMT1) |
| Comparator Or Baseline | ZM241385 Ki = 2.23 nM (A375), 2.33 nM (A549), 2.47 nM (MRMT1) |
| Quantified Difference | ~384‑fold lower Ki (higher affinity) for TP455 |
| Conditions | [3H]-ZM241385 competition binding on A375, A549, and MRMT1 membranes; Ki determined via LIGAND analysis |
Why This Matters
The >400‑fold affinity gap means that TP455 achieves equivalent receptor occupancy at substantially lower concentrations, directly enabling experiments that demand maximal A2A AR blockade without the confounding effects of high ligand concentrations.
- [1] Gessi S, Bencivenni S, Battistello E, Vincenzi F, Colotta V, Catarzi D, Varano F, Merighi S, Borea PA, Varani K. Inhibition of A2A Adenosine Receptor Signaling in Cancer Cells Proliferation by the Novel Antagonist TP455. Front Pharmacol. 2017 Dec 1;8:888. doi: 10.3389/fphar.2017.00888. View Source
